Cas no 325987-84-6 (N-(6-bromo-1,3-benzothiazol-2-yl)-4-{4-(6-bromo-1,3-benzothiazol-2-yl)carbamoylphenoxy}benzamide)

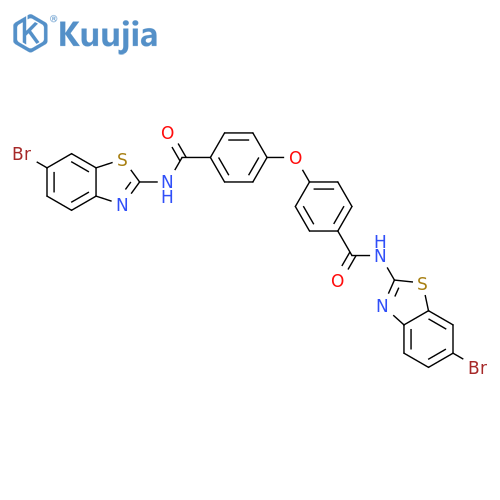

325987-84-6 structure

商品名:N-(6-bromo-1,3-benzothiazol-2-yl)-4-{4-(6-bromo-1,3-benzothiazol-2-yl)carbamoylphenoxy}benzamide

N-(6-bromo-1,3-benzothiazol-2-yl)-4-{4-(6-bromo-1,3-benzothiazol-2-yl)carbamoylphenoxy}benzamide 化学的及び物理的性質

名前と識別子

-

- N-(6-bromo-1,3-benzothiazol-2-yl)-4-{4-(6-bromo-1,3-benzothiazol-2-yl)carbamoylphenoxy}benzamide

- 4,4-oxybis(N-(6-bromobenzo[d]thiazol-2-yl)benzamide)

- Benzamide, 4,4'-oxybis[N-(6-bromo-2-benzothiazolyl)-

- F0193-0092

- 325987-84-6

- N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-4-{4-[(6-BROMO-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]PHENOXY}BENZAMIDE

- N-(6-bromo-1,3-benzothiazol-2-yl)-4-[4-[(6-bromo-1,3-benzothiazol-2-yl)carbamoyl]phenoxy]benzamide

- 4,4'-oxybis(N-(6-bromobenzo[d]thiazol-2-yl)benzamide)

- AKOS003627642

-

- インチ: 1S/C28H16Br2N4O3S2/c29-17-5-11-21-23(13-17)38-27(31-21)33-25(35)15-1-7-19(8-2-15)37-20-9-3-16(4-10-20)26(36)34-28-32-22-12-6-18(30)14-24(22)39-28/h1-14H,(H,31,33,35)(H,32,34,36)

- InChIKey: ZZLSQCCJYREEKZ-UHFFFAOYSA-N

- ほほえんだ: O(C1=CC=C(C=C1)C(NC1=NC2=CC=C(Br)C=C2S1)=O)C1=CC=C(C=C1)C(NC1=NC2=CC=C(Br)C=C2S1)=O

計算された属性

- せいみつぶんしりょう: 679.90101g/mol

- どういたいしつりょう: 677.90306g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 重原子数: 39

- 回転可能化学結合数: 6

- 複雑さ: 806

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 8.1

- トポロジー分子極性表面積: 150Ų

N-(6-bromo-1,3-benzothiazol-2-yl)-4-{4-(6-bromo-1,3-benzothiazol-2-yl)carbamoylphenoxy}benzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0193-0092-10μmol |

N-(6-bromo-1,3-benzothiazol-2-yl)-4-{4-[(6-bromo-1,3-benzothiazol-2-yl)carbamoyl]phenoxy}benzamide |

325987-84-6 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0193-0092-1mg |

N-(6-bromo-1,3-benzothiazol-2-yl)-4-{4-[(6-bromo-1,3-benzothiazol-2-yl)carbamoyl]phenoxy}benzamide |

325987-84-6 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F0193-0092-15mg |

N-(6-bromo-1,3-benzothiazol-2-yl)-4-{4-[(6-bromo-1,3-benzothiazol-2-yl)carbamoyl]phenoxy}benzamide |

325987-84-6 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F0193-0092-75mg |

N-(6-bromo-1,3-benzothiazol-2-yl)-4-{4-[(6-bromo-1,3-benzothiazol-2-yl)carbamoyl]phenoxy}benzamide |

325987-84-6 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| Life Chemicals | F0193-0092-40mg |

N-(6-bromo-1,3-benzothiazol-2-yl)-4-{4-[(6-bromo-1,3-benzothiazol-2-yl)carbamoyl]phenoxy}benzamide |

325987-84-6 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F0193-0092-5μmol |

N-(6-bromo-1,3-benzothiazol-2-yl)-4-{4-[(6-bromo-1,3-benzothiazol-2-yl)carbamoyl]phenoxy}benzamide |

325987-84-6 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0193-0092-100mg |

N-(6-bromo-1,3-benzothiazol-2-yl)-4-{4-[(6-bromo-1,3-benzothiazol-2-yl)carbamoyl]phenoxy}benzamide |

325987-84-6 | 90%+ | 100mg |

$248.0 | 2023-05-17 | |

| Life Chemicals | F0193-0092-5mg |

N-(6-bromo-1,3-benzothiazol-2-yl)-4-{4-[(6-bromo-1,3-benzothiazol-2-yl)carbamoyl]phenoxy}benzamide |

325987-84-6 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0193-0092-30mg |

N-(6-bromo-1,3-benzothiazol-2-yl)-4-{4-[(6-bromo-1,3-benzothiazol-2-yl)carbamoyl]phenoxy}benzamide |

325987-84-6 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| A2B Chem LLC | BA85466-100mg |

N-(6-bromo-1,3-benzothiazol-2-yl)-4-{4-[(6-bromo-1,3-benzothiazol-2-yl)carbamoyl]phenoxy}benzamide |

325987-84-6 | 100mg |

$697.00 | 2024-04-20 |

N-(6-bromo-1,3-benzothiazol-2-yl)-4-{4-(6-bromo-1,3-benzothiazol-2-yl)carbamoylphenoxy}benzamide 関連文献

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642

-

Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

325987-84-6 (N-(6-bromo-1,3-benzothiazol-2-yl)-4-{4-(6-bromo-1,3-benzothiazol-2-yl)carbamoylphenoxy}benzamide) 関連製品

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)

- 42464-96-0(NNMTi)

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬